6-bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25BrN4O4 and its molecular weight is 501.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound under discussion, belonging to the quinazolinone derivatives, has been explored for its potential anticancer properties. Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating significant potential as anticancer agents. For instance, novel quinazolinone derivatives have shown cytotoxic activity against MCF-7 and HeLa cell lines, indicating their promise in cancer therapy (Poorirani et al., 2018). These findings underscore the importance of further investigation into the therapeutic applications of such compounds in oncology.
Antimicrobial Applications
Quinazolinone compounds have also been synthesized with the aim of developing new antimicrobial agents. Certain derivatives have been shown to possess potent antimicrobial activity against a variety of bacterial and fungal species. This includes novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives that demonstrated potential antimicrobial activity, highlighting the compound's relevance in addressing antibiotic resistance and infectious diseases (Babu et al., 2015).
Enzymatic Activity Modulation
Quinazolinone derivatives have also been investigated for their ability to modulate enzymatic activity, which could be beneficial in various therapeutic areas. For example, certain quinazolinone compounds have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase, which is a target for treating conditions such as Alzheimer's disease. This suggests a potential for these compounds to be developed into drugs that can modulate enzymatic pathways for therapeutic purposes.
Drug Discovery and Development
The compound's core structure serves as a key intermediate in drug discovery efforts, particularly in the synthesis of more complex molecules with enhanced biological activity. Its role in the development of new therapeutic agents underscores the importance of understanding its chemical properties and reactivity (Nishimura & Saitoh, 2016). This facilitates the optimization of synthetic routes and improves the efficiency of producing drug candidates for pre-clinical and clinical evaluation.
Propiedades
IUPAC Name |
6-bromo-3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O4/c1-32-18-5-2-4-17(15-18)26-10-12-27(13-11-26)21(29)6-3-9-28-22(30)19-14-16(24)7-8-20(19)25-23(28)31/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNBYXVVMEELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.